molecular formula C18H20N4O6S B4880330 ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate

カタログ番号 B4880330
分子量: 420.4 g/mol
InChIキー: WXBAONYSNMUJLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate, also known as MNTX, is a compound that has been extensively studied for its potential therapeutic applications. MNTX is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain perception.

作用機序

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain perception and gastrointestinal motility. By blocking the mu-opioid receptors in the gut, ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate can relieve OIC without affecting the analgesic effects of opioids.
Biochemical and Physiological Effects:
ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to effectively relieve OIC in clinical trials, with minimal side effects. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate does not cross the blood-brain barrier and therefore does not affect the analgesic effects of opioids. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has also been shown to have a low potential for abuse and addiction.

実験室実験の利点と制限

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate is a well-characterized compound that can be easily synthesized and purified. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of OIC. However, ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has limitations in terms of its selectivity for the mu-opioid receptor and its potential off-target effects.

将来の方向性

Future research on ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate could focus on improving its selectivity for the mu-opioid receptor and reducing its potential off-target effects. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate could also be studied for its potential therapeutic applications in other conditions such as inflammatory bowel disease and irritable bowel syndrome. Additionally, the development of new opioid analgesics with reduced potential for OIC could reduce the need for ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate as a therapeutic agent.

合成法

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate can be synthesized using a multi-step process, which involves the coupling of 4-(4-morpholinyl)-3-nitrobenzoic acid with 2-aminothiazole, followed by acetylation of the resulting product with ethyl acetate. The final product is obtained after purification and characterization using analytical techniques such as NMR and mass spectrometry.

科学的研究の応用

Ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation (OIC). OIC is a common side effect of opioid analgesics, which can significantly reduce the quality of life of patients. ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to effectively relieve OIC by blocking the mu-opioid receptors in the gut, without affecting the analgesic effects of opioids.

特性

IUPAC Name

ethyl 2-[2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S/c1-2-28-16(23)10-13-11-29-18(19-13)20-17(24)12-3-4-14(15(9-12)22(25)26)21-5-7-27-8-6-21/h3-4,9,11H,2,5-8,10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBAONYSNMUJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-((4-(4-morpholinyl)-3-nitrobenzoyl)amino)-1,3-thiazol-4-YL)acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。